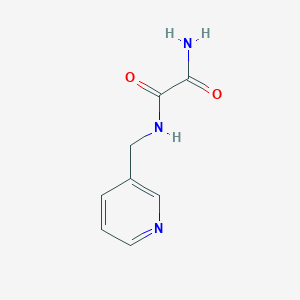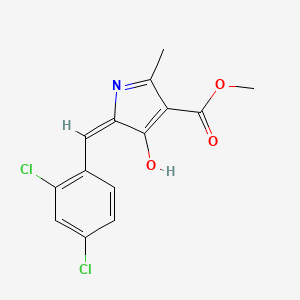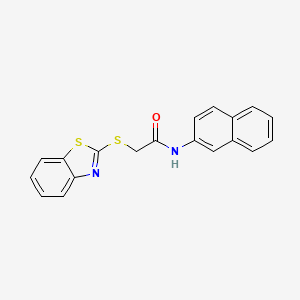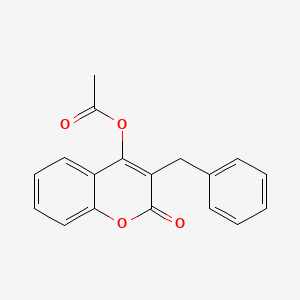![molecular formula C27H22ClN5O2 B11646291 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646291.png)
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H22ClN5O2 and a molecular weight of 483.962 . This compound is notable for its unique structure, which includes a pyrazole ring, an indole moiety, and a chlorobenzyl group. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the indole moiety: The indole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide .
Uniqueness
The uniqueness of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C27H22ClN5O2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-22(21-7-3-5-9-24(21)30-17)15-29-33-27(34)26-14-25(31-32-26)18-10-12-20(13-11-18)35-16-19-6-2-4-8-23(19)28/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+ |
InChI Key |
YBHVRPCHEBTNPL-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate](/img/structure/B11646211.png)
![Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11646218.png)


![6-amino-1,3-dimethyl-5-[(9H-purin-6-ylsulfanyl)acetyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11646230.png)
![N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11646237.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11646245.png)
![(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)[(2-methylphenyl)amino]methylidene]amino acetate](/img/structure/B11646251.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol](/img/structure/B11646254.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide](/img/structure/B11646267.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646278.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11646294.png)
